Unii-lsk1L593UU
Overview
Description
BMS-986115 is an investigational small molecule that has been studied for its potential use in treating various advanced cancers. It is a selective inhibitor of gamma-secretase, an enzyme that plays a crucial role in the Notch signaling pathway. This pathway is involved in cell differentiation, proliferation, and survival, making it a target for cancer therapy .
Preparation Methods
The synthetic routes and reaction conditions for BMS-986115 are not extensively detailed in publicly available sources. . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
BMS-986115 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:
Oxidation: The presence of aromatic rings and nitrogen atoms makes it susceptible to oxidation under certain conditions.
Reduction: The carbonyl groups in the benzodiazepine core can be reduced to corresponding alcohols.
Substitution: The fluorinated side chains can undergo nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
BMS-986115 has been primarily investigated for its potential in cancer therapy. It has shown promise in preclinical studies and early-phase clinical trials for treating advanced solid tumors. The compound’s ability to inhibit the Notch signaling pathway makes it a valuable tool in studying cancer stem cells and tumor angiogenesis . Additionally, BMS-986115 has been explored for its effects on other diseases where the Notch pathway is implicated, such as certain hematologic malignancies and fibrotic disorders .
Mechanism of Action
BMS-986115 exerts its effects by selectively inhibiting gamma-secretase, an enzyme responsible for the proteolytic cleavage of Notch receptors. This inhibition prevents the release of the Notch intracellular domain, which is necessary for the activation of Notch-regulated genes. By blocking this pathway, BMS-986115 disrupts the processes of cell differentiation, proliferation, and survival that are often dysregulated in cancer .
Comparison with Similar Compounds
BMS-986115 is unique in its selectivity and potency as a gamma-secretase inhibitor. Similar compounds include other gamma-secretase inhibitors like DAPT and LY-411575, which also target the Notch signaling pathway but may differ in their selectivity and pharmacokinetic profiles . BMS-986115’s ability to inhibit all four mammalian Notch receptors (Notch1 to Notch4) with low nanomolar median inhibitory concentrations sets it apart from other inhibitors .
References
Properties
IUPAC Name |
(2S,3R)-N'-[(3S)-5-(3-fluorophenyl)-9-methyl-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F7N4O3/c1-13-4-2-7-18-19(13)36-24(40)22(35-20(18)14-5-3-6-15(27)12-14)37-23(39)17(9-11-26(31,32)33)16(21(34)38)8-10-25(28,29)30/h2-7,12,16-17,22H,8-11H2,1H3,(H2,34,38)(H,36,40)(H,37,39)/t16-,17+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJNRAQUSAVENA-GSHUGGBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(C(=O)N2)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=N[C@@H](C(=O)N2)NC(=O)[C@H](CCC(F)(F)F)[C@H](CCC(F)(F)F)C(=O)N)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F7N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1584647-27-7 | |
Record name | BMS-986115 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1584647277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-986115 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-986115 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSK1L593UU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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